Methyl 3-(methylthio)propionate

Overview

Description

Preparation Methods

Methyl 3-(methylthio)propionate can be synthesized through several methods:

Condensation Reaction: One common method involves the condensation of methyl acrylate with methanethiol in the presence of sodium methoxide.

Nucleophilic Substitution: Another method includes the reaction of sodium methylthiolate with methyl 3-iodopropionate.

Chemical Reactions Analysis

Methyl 3-(methylthio)propionate undergoes various chemical reactions:

Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the methylthio group is replaced by other nucleophiles like halides or amines.

Scientific Research Applications

Flavor and Fragrance Applications

Methyl 3-(methylthio)propionate is primarily utilized as a flavoring and fragrance agent . Its sulfurous odor and vegetable-like flavor make it suitable for enhancing the sensory profiles of food products. It is particularly noted for its presence in certain fruits, such as pineapples, where it may serve as a potential biomarker for dietary intake .

Table 1: Flavor Profile Characteristics

| Property | Value |

|---|---|

| Odor | Sulfurous |

| Flavor | Vegetable-like |

| Occurrence | Found in pineapples |

Biochemical Research

In biochemical contexts, this compound has been studied for its metabolic pathways and interactions. It is involved in the demethylation processes of dimethylsulfoniopropionate (DMSP), which is significant in marine microbiology. Specific bacterial strains can utilize DMSP as a carbon source, converting it into this compound and further into 3-mercaptopropionate . This pathway is critical for understanding sulfur cycling in marine ecosystems.

Case Study: Marine Bacteria Utilization of DMSP

- Organism : Aerobic marine bacterium strain BIS-6

- Process : Demethylation of DMSP to 3-mercaptopropionate

- Significance : Highlights the role of methylated sulfur compounds in marine biogeochemical cycles.

Toxicological Evaluations

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that it does not exhibit genotoxicity or significant reproductive toxicity at typical exposure levels. The compound was tested under various conditions to determine its mutagenic potential using standardized assays such as the Ames test, where it showed no mutagenic effects .

Table 2: Toxicological Assessment Results

| Endpoint | Result |

|---|---|

| Genotoxicity | Not genotoxic |

| Reproductive toxicity | No significant effects |

| Skin sensitization | Below threshold levels |

Industrial Applications

Beyond flavors and fragrances, this compound has applications in chemical synthesis. It serves as a precursor for the synthesis of other thiol compounds and can be used in various chemical reactions, including palladium-catalyzed transformations . This versatility makes it valuable in both academic research and industrial settings.

Mechanism of Action

The mechanism of action of methyl 3-(methylthio)propionate involves its interaction with various enzymes and receptors in biological systems. For example, in marine bacteria, it undergoes demethylation to form 3-mercaptopropionate, which is further metabolized . The specific molecular targets and pathways can vary depending on the biological context.

Comparison with Similar Compounds

Methyl 3-(methylthio)propionate is unique due to its specific sulfur-containing structure, which imparts distinctive flavor and fragrance properties. Similar compounds include:

Ethyl 3-(methylthio)propionate: Similar in structure but with an ethyl group instead of a methyl group, used in similar applications.

Methyl 3-mercaptopropionate: Lacks the methylthio group, used in different chemical synthesis applications.

This compound stands out due to its specific organoleptic properties and its role in flavor and fragrance formulations.

Biological Activity

Methyl 3-(methylthio)propionate, also known as methyl beta-methylmercaptopropionate or FEMA 2720, is an organic compound classified as a methyl ester. It possesses a carboxyl group that is esterified with a methyl group, contributing to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

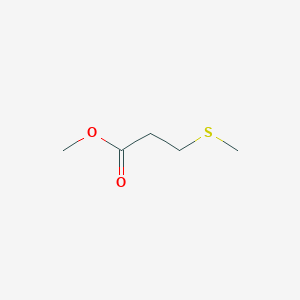

This compound has the following chemical structure:

- Chemical Formula : CHOS

- CAS Number : 13532-18-8

- Molecular Weight : 120.17 g/mol

The compound is characterized by its sulfur-containing structure, which may influence its biological interactions and metabolic pathways.

Metabolism and Presence in Organisms

Research indicates that this compound is found in various organisms, particularly in plants such as pineapples, where it may serve as a biomarker for consumption. Its presence in these fruits suggests potential roles in flavor and fragrance applications due to its distinctive odor profile .

Enzymatic Interactions

This compound is involved in several enzymatic processes. One significant enzyme associated with its metabolism is 1,2-dihydroxy-3-keto-5-methylthiopentene dioxygenase , which catalyzes the conversion of related compounds and plays a role in cellular functions such as migration and viral replication .

Flavor and Fragrance Applications

This compound has been widely studied for its applications in the flavor and fragrance industry. Its sulfurous odor contributes to various formulations, enhancing sensory profiles in food products .

Table 1: Applications of this compound

| Application Area | Description |

|---|---|

| Flavoring Agents | Used to enhance flavor profiles in food products |

| Fragrance Components | Incorporated into perfumes for its unique scent |

| Biomarker Research | Investigated as a potential biomarker for dietary intake |

Toxicology Studies

Limited toxicological data are available; however, studies on related sulfur compounds suggest that while they may exhibit some biological activity, their safety profiles require further investigation. The compound's metabolic pathways indicate that it could interact with various biological systems, necessitating detailed toxicological assessments.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Methyl 3-(methylthio)propionate in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation risks, as the compound is flammable (Flash Point: ~62°C) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid synthetic fabrics due to electrostatic risks .

- Storage : Store in tightly sealed containers in cool (<25°C), dark, and well-ventilated areas. Separate from oxidizers to prevent reactive hazards .

- Waste Disposal : Collect waste in designated containers and dispose via certified chemical waste services to avoid environmental contamination .

Q. How can the purity of this compound be verified for experimental reproducibility?

- Methodological Answer :

- Gas Chromatography (GC) : Use GC with flame ionization detection (FID) to confirm ≥98% purity, as specified in technical datasheets .

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to validate molecular structure (e.g., methyl ester peak at ~3.6 ppm, thioether proton at ~2.5 ppm) .

- Mass Spectrometry (MS) : Compare observed molecular ion (m/z 134.20) and fragmentation patterns with reference libraries (e.g., NIST) .

Q. What synthetic routes are available for this compound, and how do reaction conditions affect yields?

- Methodological Answer :

- Thiol-Esterification : React 3-mercaptopropionic acid with methyl iodide in alkaline conditions (e.g., NaOH/MeOH). Optimize molar ratios (1:1.2 acid:methyl iodide) to minimize disulfide byproducts .

- Catalytic Methods : Use Lewis acids (e.g., ZnCl₂) to enhance esterification efficiency. Monitor temperature (60–80°C) to prevent thermal degradation .

- Purification : Distill under reduced pressure (Boiling Point: ~90°C at 20 mmHg) to isolate high-purity product .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ) of this compound be applied in metabolic pathway studies?

- Methodological Answer :

- Synthesis of Labeled Compounds : Incorporate -methyl groups via esterification with . Validate labeling efficiency using LC-MS/MS with selected reaction monitoring (SRM) .

- Tracer Experiments : Administer labeled compound to in vitro models (e.g., microbial cultures) and track metabolite fluxes using isotopic ratio mass spectrometry (IRMS). Focus on sulfur-containing intermediates (e.g., methionine derivatives) .

- Data Interpretation : Use metabolic flux analysis (MFA) software to map pathways and identify rate-limiting steps .

Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., food or biological samples)?

- Methodological Answer :

- Sample Preparation : Extract using solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with dichloromethane to isolate volatile compounds .

- GC-MS Optimization :

- Column Selection : Use polar columns (e.g., DB-WAX) to resolve sulfur-containing peaks from co-eluting compounds .

- Detection Parameters : Set electron impact (EI) ionization at 70 eV; monitor m/z 134 (molecular ion) and 85 (CH₃S⁺ fragment) for selective quantification .

- Matrix Effects : Spike with deuterated internal standards (e.g., d₃-Methyl 3-(methylthio)propionate) to correct for signal suppression/enhancement .

Q. How do structural modifications of this compound influence its reactivity in organocatalytic reactions?

- Methodological Answer :

- Thioether Functionalization : Replace the methylthio group with arylthio or alkylthio moieties to study electronic effects on nucleophilicity. Monitor reaction kinetics via stopped-flow spectroscopy .

- Ester Group Variation : Substitute methyl ester with tert-butyl or benzyl esters to evaluate steric impacts on catalyst binding. Use DFT calculations to predict transition-state geometries .

- Cross-Coupling Applications : Employ Pd-catalyzed C–S bond formation to synthesize heterocyclic derivatives (e.g., thiophenes) for material science applications .

Q. Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported vapor pressure values for this compound?

- Methodological Answer :

- Source Evaluation : Compare data from authoritative databases (e.g., NIST: 0.397 mmHg at 25°C vs. EPA: 0.75 mmHg ). Differences may stem from measurement techniques (static vs. dynamic methods).

- Experimental Replication : Use a vapor pressure osmometer under controlled humidity and temperature. Validate with pure reference standards .

- Statistical Reporting : Apply the Grubbs test to identify outliers and report uncertainties with ±95% confidence intervals .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer :

- Process Control : Standardize reagent purity (e.g., ≥99% methyl iodide) and reaction time (e.g., 12 hr) across batches .

- In-Line Monitoring : Use FTIR spectroscopy to track esterification progress in real-time and adjust conditions dynamically .

- Quality Assurance : Implement ISO-compliant protocols for raw material sourcing and post-synthesis analysis (e.g., GC-FID for each batch) .

Q. Methodological Design

Q. How can researchers design a stability study for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation Tests : Incubate samples at pH 2–12 (buffered solutions) and temperatures (4°C, 25°C, 40°C). Analyze degradation products via LC-QTOF-MS .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at standard storage conditions. Identify primary degradation pathways (e.g., hydrolysis of the ester group) .

- Statistical Design : Apply a factorial design (e.g., 2³ DOE) to assess interaction effects between pH, temperature, and light exposure .

Q. What in silico tools are effective for predicting the environmental fate of this compound?

- Methodological Answer :

- QSAR Modeling : Use EPI Suite to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and ecotoxicity (ECOSAR) .

- Molecular Dynamics (MD) : Simulate hydrolysis rates in aquatic systems using software like GROMACS. Validate with experimental half-life data .

- Regulatory Compliance : Cross-reference predictions with EPA’s TSCA database to identify required toxicity testing .

Properties

IUPAC Name |

methyl 3-methylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-7-5(6)3-4-8-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMJVMYCBULSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047402 | |

| Record name | Methyl 3-(methylthio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with onion-like odour | |

| Record name | Propanoic acid, 3-(methylthio)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-methylthiopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/531/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

74.00 to 75.00 °C. @ 13.00 mm Hg | |

| Record name | Methyl 3-(methylthio)propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very slightly soluble in water, soluble in alcohol | |

| Record name | Methyl 3-(methylthio)propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl 3-methylthiopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/531/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.069-1.078 | |

| Record name | Methyl 3-methylthiopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/531/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13532-18-8 | |

| Record name | Methyl 3-(methylthio)propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13532-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methylthiopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(methylthio)propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-(methylthio)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-(methylthio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(methylthio)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-METHYLTHIOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28913SS9T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 3-(methylthio)propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.